1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-
Description
The compound 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- (CAS 13678-70-1), also structurally represented as 1-(5-methyl-2-furanyl)-2-butanone, is a furan-derived ketone. It features a 5-methyl-substituted furan ring attached to a 2-ethyl-butanone backbone. However, detailed physicochemical data (e.g., melting point, boiling point) and biological activity studies are notably absent in the provided literature, highlighting gaps in its characterization.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-ethyl-1-(5-methylfuran-2-yl)butan-1-one |
InChI |
InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
JDVBTKGMHDKONC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylfuran with butanone in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the dehydrogenation of 2-butanol, similar to the production of other butanone derivatives. This process is typically carried out using copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550 °C .
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the furan ring can engage in electrophilic substitution.
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following table compares 1-(5-methyl-2-furanyl)-2-butanone with structurally related furan-containing ketones and derivatives:
Key Observations
Substituent Effects: The methyl group at the 5-position of the furan ring in the target compound (13678-70-1) may sterically hinder reactions compared to unsubstituted analogues like 1-(2-furanyl)-1-butanone (4208-57-5).
Functional Group Variations :
- The diketone in 1197-20-2 (vs. a single ketone in the target compound) could enhance electrophilicity, making it more reactive in nucleophilic additions or condensations .
Biological and Toxicological Data: While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (a nitroso compound with a pyridyl group) is a well-studied carcinogen , the target compound’s furan ring and lack of nitroso groups suggest different toxicological profiles. Hydroxyketones like 2-ethyl-1-(4-hydroxyphenyl)-1-butanone (CAS 100256-47-1) exhibit melanin-inhibiting activity in mouse models , but similar bioactivity is unreported for the target compound.
Amino-substituted furanones (e.g., 4-methylamino-2(5H)-furanone in ) are prepared using methylamine, indicating methods to introduce nitrogen into related structures.
Biological Activity
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-, also known as 2-butanone, 4-(5-methyl-2-furanyl)-, is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and potential applications based on diverse research findings.
- Chemical Formula : CHO
- Molecular Weight : 152.19 g/mol
- CAS Registry Number : 13679-56-6
The structure of the compound features a furan ring which is significant for its biological activity. The presence of the furan moiety is known to contribute to various pharmacological effects.
Antimicrobial Effects
Research indicates that compounds containing furan rings exhibit antimicrobial properties. A study highlighted that derivatives of furan, including butanone derivatives, can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Antioxidant Properties
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- has demonstrated antioxidant activity in several studies. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified using various assays, showing significant potential in reducing oxidative damage in cells .
Potential in Cancer Treatment
Emerging research suggests that this compound may have applications in oncology. Studies utilizing volatile organic compounds (VOCs) have shown that certain levels of butanones can distinguish between different stages of liver cirrhosis and potentially indicate cancerous changes . The specific pathways through which this compound exerts its effects on cancer cells are still under investigation but may involve modulation of apoptosis and cell cycle regulation.
Table 1: Biological Activities of 1-Butanone, 2-Ethyl-1-(5-Methyl-2-Furanyl)-
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Cancer Biomarker | Distinction in liver cirrhosis stages |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various furan derivatives found that 1-butanone derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a potential role as an alternative antimicrobial agent .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound was able to reduce lipid peroxidation in cell cultures by up to 70%, indicating its potential for therapeutic use in oxidative stress-related diseases .
Research Findings
Recent studies have focused on the pharmacokinetics and toxicology of this compound. In silico analyses have suggested favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating that it could be a viable candidate for further drug development . Moreover, toxicity assessments have shown that at low concentrations, it does not exhibit significant cytotoxicity in mammalian cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
